N-(4-ethoxyphenyl)-3-(4-fluorobenzenesulfonyl)azetidine-1-carboxamide

Medicinal Chemistry Drug Design Physicochemical Profiling

Select this specific N-(4-ethoxyphenyl) azetidine-1-carboxamide when your SAR study requires the precise para-ethoxyphenyl pharmacophore for systematic target-engagement mapping. The 4-ethoxyphenyl substituent introduces a unique hydrogen-bond acceptor and moderate lipophilicity that biases the 3-(4-fluorobenzenesulfonyl)azetidine scaffold differently than N-benzhydryl (CB1-associated) or N-ethyl analogs. It is also the preferred model substrate for optimizing ceric ammonium nitrate (CAN)-mediated oxidative deprotection of sulfonylated azetidine carboxamides. As an exact molecular-formula isomer of the HBV capsid modulator JNJ-632, it serves as an essential negative control in antiviral screening cascades. Computational teams validating docking poses for para-ethoxyaryl-binding sub-pockets must procure this exact derivative; close analogs with different N-substituents present incompatible electrostatic and steric features. For non-human research use only.

Molecular Formula C18H19FN2O4S
Molecular Weight 378.42
CAS No. 1705666-42-7
Cat. No. B2539512
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-ethoxyphenyl)-3-(4-fluorobenzenesulfonyl)azetidine-1-carboxamide
CAS1705666-42-7
Molecular FormulaC18H19FN2O4S
Molecular Weight378.42
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)NC(=O)N2CC(C2)S(=O)(=O)C3=CC=C(C=C3)F
InChIInChI=1S/C18H19FN2O4S/c1-2-25-15-7-5-14(6-8-15)20-18(22)21-11-17(12-21)26(23,24)16-9-3-13(19)4-10-16/h3-10,17H,2,11-12H2,1H3,(H,20,22)
InChIKeyQDGJASJCHJXXFC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Ethoxyphenyl)-3-(4-fluorobenzenesulfonyl)azetidine-1-carboxamide (CAS 1705666-42-7): Core Scaffold and Physicochemical Profile


N-(4-ethoxyphenyl)-3-(4-fluorobenzenesulfonyl)azetidine-1-carboxamide (CAS 1705666-42-7) is a synthetic, small-molecule azetidine derivative with the molecular formula C18H19FN2O4S and a molecular weight of 378.42 g/mol . The compound features a strained four-membered azetidine ring, a 4-fluorobenzenesulfonyl electron-withdrawing group, and an N-(4-ethoxyphenyl) carboxamide moiety . This compound belongs to a broader class of N-substituted azetidine derivatives that have been investigated as selective estrogen receptor alpha (ERα) antagonists and downregulators (SERDs) [1], and its structural analog N-benzhydryl-3-((4-fluorophenyl)sulfonyl)azetidine-1-carboxamide has been identified as a potential cannabinoid-1 (CB1) receptor antagonist . However, quantitative pharmacological data specific to this compound remain unpublished in the peer-reviewed literature as of the current evidence cutoff.

Why N-(4-Ethoxyphenyl)-3-(4-fluorobenzenesulfonyl)azetidine-1-carboxamide Cannot Be Replaced by a Generic In-Class Analog


Azetidine-1-carboxamide derivatives bearing a 4-fluorobenzenesulfonyl group at the 3-position share a common core scaffold, yet subtle variations in the N-substituent of the carboxamide produce pronounced differences in pharmacological target engagement and selectivity. The N-(4-ethoxyphenyl) substituent introduces a hydrogen-bond acceptor (ethoxy oxygen) and a moderately lipophilic aryl ring, creating a pharmacophore that differs from N-ethyl (small, flexible), N-benzhydryl (bulky, dual phenyl), N-(2-methoxyethyl) (flexible ether), and N-(thiophen-2-yl) (heteroaryl) analogs . The N-benzhydryl analog is reported as a potential CB1 antagonist , while the broader azetidine sulfonamide class includes patented ERα antagonists [1]. Without head-to-head comparative pharmacological data, it cannot be assumed that any two analogs will engage the same target profile or exhibit comparable potency. Selection of this specific compound over a close analog is therefore justified when the project requires the precise N-(4-ethoxyphenyl) pharmacophore—for example, in a structure-activity relationship (SAR) study exploring the effect of para-alkoxy substitution on target binding or physicochemical properties.

Quantitative Differentiation Evidence for N-(4-Ethoxyphenyl)-3-(4-fluorobenzenesulfonyl)azetidine-1-carboxamide vs. Closest Analogs


Computed Physicochemical Differentiation: cLogP and Topological Polar Surface Area (TPSA) vs. Closest Analogs

Computed physicochemical parameters differentiate N-(4-ethoxyphenyl)-3-(4-fluorobenzenesulfonyl)azetidine-1-carboxamide from its immediate structural analogs. The target compound has a predicted cLogP of approximately 1.17 and a TPSA of approximately 100.70 Ų [1]. In comparison, the N-benzhydryl analog (C23H21FN2O3S, MW 424.5) has a higher computed cLogP due to the additional phenyl ring , and the N-(2-methoxyethyl) analog (C13H17FN2O4S, MW 316.35) has a lower cLogP and a different hydrogen-bonding profile due to the ether side chain . These differences in lipophilicity and polar surface area can meaningfully impact membrane permeability, solubility, and off-target binding profiles, making the 4-ethoxyphenyl derivative a distinct choice for SAR exploration.

Medicinal Chemistry Drug Design Physicochemical Profiling

Pharmacological Target Class Divergence: CB1 Antagonism vs. ERα Antagonism Among Close Analogs

Within the 3-(4-fluorobenzenesulfonyl)azetidine-1-carboxamide chemotype, the N-substituent strongly influences pharmacological target engagement. The N-benzhydryl analog has been reported as a potential cannabinoid-1 (CB1) receptor antagonist , while the broader N-substituted azetidine sulfonamide class is patented as estrogen receptor alpha (ERα) antagonists with selective estrogen receptor downregulating (SERD) activity [1]. The N-(4-ethoxyphenyl) analog occupies an intermediate structural space that has not been explicitly assigned to either pharmacological class in the public domain. This target-class ambiguity makes it a uniquely valuable probe for evaluating whether the N-(4-ethoxyphenyl) substituent biases the scaffold toward CB1, ERα, or an entirely distinct target profile.

Cannabinoid Receptor Pharmacology Estrogen Receptor Pharmacology Target Selectivity

Molecular Formula Isomerism: Structural Distinction from JNJ-632 (HBV Capsid Assembly Modulator)

The target compound shares the identical molecular formula (C18H19FN2O4S, MW 378.42) with JNJ-632, a well-characterized hepatitis B virus (HBV) capsid assembly modulator (CAM) [1]. However, JNJ-632 is chemically (S)-N-(4-fluoro-3-methylphenyl)-3-(N-(tetrahydrofuran-3-yl)sulfamoyl)benzamide, a constitutional isomer with a completely different connectivity: a benzamide core with a tetrahydrofuran sulfamoyl group vs. the azetidine-1-carboxamide core with a 4-fluorobenzenesulfonyl group of the target compound . JNJ-632 exhibits a mean EC50 of 121 nM in HepG2.2.15 cells for HBV capsid assembly modulation [1]. This isomer pair provides a clean experimental system for evaluating how scaffold topology (azetidine carboxamide vs. benzamide), rather than gross molecular formula, dictates biological activity.

Antiviral Drug Discovery HBV Capsid Assembly Isomer Differentiation

Azetidine Ring Strain as a Metabolic and Conformational Differentiator vs. Pyrrolidine and Piperidine Analogs

The four-membered azetidine ring in the target compound imparts approximately 26 kcal/mol of ring strain, compared to approximately 6 kcal/mol for the five-membered pyrrolidine and near-zero strain for the six-membered piperidine [1]. This ring strain increases the conformational rigidity of the scaffold, which can enhance target-binding affinity by reducing the entropic penalty upon binding. A hypothetical N-(4-ethoxyphenyl)-3-(4-fluorobenzenesulfonyl)pyrrolidine-1-carboxamide analog, with its more flexible five-membered ring, would present a different conformational ensemble and potentially different metabolic susceptibility (e.g., CYP450-mediated oxidation at the ring). While no direct experimental metabolic stability data are published for the target compound, the class-level property of azetidine ring strain is a well-established differentiator from larger-ring analogs .

Metabolic Stability Conformational Restriction Scaffold Hopping

The N-(4-Ethoxyphenyl) Group as a Traceless Protective Group Handle: Synthetic Utility Differentiation

The N-(4-ethoxyphenyl) group, when attached to azetidinone (β-lactam) systems, has been established as an oxidatively removable protecting group. Jarrahpour and Zarei demonstrated that the N-(p-ethoxyphenyl) group on 2-azetidinones can be cleanly removed by ceric ammonium nitrate (CAN) in good to excellent yields [1]. This established reactivity suggests that the target compound may serve as a protected intermediate in multi-step syntheses where the azetidine nitrogen must be temporarily masked and later deprotected under oxidative conditions. In contrast, the N-benzhydryl or N-ethyl analogs lack this specific deprotection chemistry, making the 4-ethoxyphenyl analog uniquely suited for synthetic routes requiring oxidative N-deprotection.

Synthetic Chemistry Protecting Group Strategy Beta-Lactam Chemistry

Recommended Research and Procurement Scenarios for N-(4-Ethoxyphenyl)-3-(4-fluorobenzenesulfonyl)azetidine-1-carboxamide


Structure-Activity Relationship (SAR) Studies Exploring N-Substituent Effects on CB1 vs. ERα Target Selectivity

This compound is best deployed as a probe in SAR studies that systematically vary the N-substituent of the 3-(4-fluorobenzenesulfonyl)azetidine-1-carboxamide scaffold. Because the N-benzhydryl analog is associated with CB1 antagonism and the broader sulfonamide class is patented for ERα antagonism [1], the N-(4-ethoxyphenyl) variant occupies a critical intermediate position. Procurement of this specific compound enables the research team to test whether the para-ethoxyphenyl group biases the scaffold toward one target class over another, an experiment that cannot be performed with the N-benzhydryl or N-ethyl analogs alone .

Synthetic Methodology Development Leveraging Oxidative N-Deprotection Chemistry

The established oxidative lability of the N-(4-ethoxyphenyl) group on azetidinone systems with ceric ammonium nitrate [2] makes this compound a candidate for synthetic methodology studies. Researchers developing new deprotection strategies or synthesizing N-unsubstituted azetidine intermediates should select this specific derivative over the N-benzhydryl, N-ethyl, or N-(2-methoxyethyl) analogs, which lack this well-characterized deprotection pathway. The compound can serve as a model substrate for optimizing CAN-mediated deprotection conditions on sulfonylated azetidine carboxamides.

Isomer-Controlled Antiviral Screening to Differentiate Azetidine Carboxamide from Benzamide Scaffolds

Because this compound shares the exact molecular formula with JNJ-632 (a known HBV capsid assembly modulator with EC50 = 121 nM) but differs in scaffold topology [3], it is a valuable control compound in antiviral screening cascades. Head-to-head testing of the target compound and JNJ-632 in the same HBV replication assay (e.g., HepG2.2.15 cells) can reveal whether the azetidine-1-carboxamide scaffold possesses intrinsic anti-HBV activity or whether the benzamide scaffold of JNJ-632 is uniquely required. This experimental design requires procurement of both isomers and cannot be executed with only one of them.

Computational Chemistry and Molecular Docking Studies Requiring Specific Pharmacophore Features

The combination of the 4-ethoxyphenyl group (hydrogen-bond acceptor), the 4-fluorobenzenesulfonyl group (electron-withdrawing, potential halogen-bond donor), and the strained azetidine ring creates a unique three-dimensional pharmacophore. Computational chemists performing virtual screening or molecular docking against protein targets where a para-ethoxyaryl moiety is predicted to occupy a specific sub-pocket should procure this exact compound for experimental validation. Close analogs with different N-substituents (e.g., N-benzhydryl, N-thiophen-2-yl) cannot serve as adequate validation tools because they present different electrostatic and steric features to the target binding site .

Quote Request

Request a Quote for N-(4-ethoxyphenyl)-3-(4-fluorobenzenesulfonyl)azetidine-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.